molecular formula C22H21F2N3O3 B11458136 1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione

Cat. No.: B11458136
M. Wt: 413.4 g/mol
InChI Key: AEORPUMGHKMWSD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorophenyl groups, a piperidine ring, and a pyrrolidine-2,5-dione core structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves multiple steps, including the formation of the piperidine ring, the introduction of fluorophenyl groups, and the construction of the pyrrolidine-2,5-dione core. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of fluorophenyl groups via nucleophilic substitution reactions.

    Step 3: Construction of the pyrrolidine-2,5-dione core through condensation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key factors in industrial production include:

    Reaction Temperature: Maintaining optimal temperatures to facilitate reaction kinetics.

    Catalysts: Using specific catalysts to enhance reaction rates.

    Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
  • 4’-Fluoro-2-phenylacetophenone

Uniqueness

1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H21F2N3O3

Molecular Weight

413.4 g/mol

IUPAC Name

3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21F2N3O3/c23-15-3-1-14(2-4-15)21(29)26-11-9-17(10-12-26)25-19-13-20(28)27(22(19)30)18-7-5-16(24)6-8-18/h1-8,17,19,25H,9-13H2

InChI Key

AEORPUMGHKMWSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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